7-Chloro-2-methyl-furo[3,2-B]pyridine
Overview
Description
7-Chloro-2-methyl-furo[3,2-B]pyridine is a chemical compound with the molecular formula C8H6ClNO . Its exact mass is 167.013792 g/mol .
Synthesis Analysis
The synthesis of pyridine derivatives, such as 7-Chloro-2-methyl-furo[3,2-B]pyridine, often involves the condensation of 2-aminopyridines with α-bromoketones . This reaction can be facilitated by microwave irradiation, which offers advantages such as simplicity, greater selectivity, and rapid synthesis .Scientific Research Applications
Anticancer Properties
Compounds with a furo[3,2-b]pyridine framework, similar to 7-Chloro-2-methyl-furo[3,2-B]pyridine, have shown promising anticancer activities. A study by Sri Laxmi et al. (2020) explored the synthesis of 2-substituted furo[3,2-b]pyridines and their cytotoxic properties against cancer cell lines. They found that a derivative, 3b, showed significant growth inhibition in MDAMB-231 and MCF-7 cell lines and also induced apoptosis in MCF-7 cells, highlighting its potential as an anticancer agent (Sri Laxmi et al., 2020).
Kinase Inhibition
Němec et al. (2021) reported on the synthesis of 3,5-disubstituted furo[3,2-b]pyridines, which includes structures similar to 7-Chloro-2-methyl-furo[3,2-B]pyridine. These compounds were identified as highly selective inhibitors of protein kinases CLK and HIPK, with potential applications in chemical biology (Němec et al., 2021).
Synthesis of Polyfunctional Derivatives
Jasselin-Hinschberger et al. (2013) focused on the lithiation of furo[3,2-b]pyridines, which is a key step in synthesizing polyfunctional derivatives. Their study provided a detailed procedure for regioselective lithiations and electrophilic trapping, leading to various functionalized furo[3,2-b]pyridines (Jasselin-Hinschberger et al., 2013).
Utility in Heterocyclic Synthesis
A study by Ibrahim et al. (2022) explored the use of a furo[3,2-g]chromene derivative in constructing a variety of heterocyclic systems. This study underscores the versatility of furo[3,2-b]pyridine frameworks in synthetic chemistry, indicating potential applications in the development of novel heterocyclic compounds (Ibrahim et al., 2022).
properties
IUPAC Name |
7-chloro-2-methylfuro[3,2-b]pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c1-5-4-7-8(11-5)6(9)2-3-10-7/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOCZGIJCBPCQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=CC(=C2O1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-methyl-furo[3,2-B]pyridine |
Synthesis routes and methods
Procedure details
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